molecular formula C11H19NO3 B15278879 Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

Cat. No.: B15278879
M. Wt: 213.27 g/mol
InChI Key: BLQCAFFKJVRZGR-UHFFFAOYSA-N
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Description

Ethyl 7-oxa-2-azaspiro[45]decane-4-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . The reaction conditions often require the use of solvents such as acetone and catalysts like lithium aluminum hydride or Raney nickel in the presence of aqueous ammonia .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, potentially inhibiting the activity of enzymes or modulating receptor functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    8-oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the ethyl ester group.

    2-oxa-7-azaspiro[4.4]nonane: Contains a different ring size and arrangement.

    1-oxa-4-azaspiro[4.5]decane: Another spiro compound with a different substitution pattern.

Uniqueness

Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate is unique due to its specific combination of an ethyl ester group and a spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)9-6-12-7-11(9)4-3-5-14-8-11/h9,12H,2-8H2,1H3

InChI Key

BLQCAFFKJVRZGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CCCOC2

Origin of Product

United States

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